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Compound Name: 1-(Methylsulfonyl)piperidin-4-ol

Cat. No.: B1321963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-
(methylsulfonyl)piperidin-4-ol, a key building block in medicinal chemistry and drug

development. The synthesis involves the N-sulfonylation of 4-hydroxypiperidine with

methanesulfonyl chloride. Detailed protocols for the synthesis of the starting material, the final

product, and its purification are presented. Furthermore, this guide includes safety

considerations, analytical methods for quality control, and a discussion on key scale-up

parameters.

Introduction
1-(Methylsulfonyl)piperidin-4-ol is a valuable intermediate in the synthesis of various

pharmaceutically active compounds. Its piperidine core, substituted with a hydroxyl group and

a methanesulfonyl moiety, allows for diverse chemical modifications, making it an attractive

scaffold for drug discovery. The increasing demand for this intermediate necessitates a robust

and scalable synthetic process. This application note outlines a reliable method for the

multigram to kilogram scale synthesis of 1-(methylsulfonyl)piperidin-4-ol, focusing on

process efficiency, product purity, and safety.
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Chemical Reaction Pathway
The synthesis is a two-step process starting from the commercially available N-Boc-4-

hydroxypiperidine. The first step involves the deprotection of the Boc group to yield 4-

hydroxypiperidine hydrochloride. The second step is the N-sulfonylation of the liberated

secondary amine with methanesulfonyl chloride to afford the final product.

Step 1: Deprotection

Step 2: N-Sulfonylation

N-Boc-4-hydroxypiperidine

4-Hydroxypiperidine HCl

HCl in 1,4-Dioxane
Room Temperature

1-(Methylsulfonyl)piperidin-4-ol

Methanesulfonyl Chloride
Triethylamine, DCM

0 °C to Room Temperature

Click to download full resolution via product page

Caption: Synthetic pathway for 1-(Methylsulfonyl)piperidin-4-ol.
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Experimental Protocols
Step 1: Synthesis of 4-Hydroxypiperidine Hydrochloride
This protocol describes the deprotection of N-Boc-4-hydroxypiperidine to yield 4-

hydroxypiperidine hydrochloride.[1]

Materials:

N-Boc-4-hydroxypiperidine

1,4-Dioxane

Saturated solution of HCl in 1,4-Dioxane

Reaction vessel

Magnetic stirrer

Rotary evaporator

Procedure:

To a suitable reaction vessel, add N-Boc-4-hydroxypiperidine (1.0 eq).

Add a saturated solution of hydrogen chloride in 1,4-dioxane (6 mL per 5 g of starting

material).

Stir the mixture at room temperature for 2 hours.

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary

evaporator to obtain 4-hydroxypiperidine hydrochloride as an off-white solid.

The product can be used in the next step without further purification.

Step 2: Synthesis of 1-(Methylsulfonyl)piperidin-4-ol
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This protocol details the N-sulfonylation of 4-hydroxypiperidine hydrochloride. This procedure is

adapted from a similar synthesis of a sulfonamide derivative.[2]

Materials:

4-Hydroxypiperidine hydrochloride

Methanesulfonyl chloride (MsCl)

Triethylamine (TEA)

Dichloromethane (DCM)

Reaction vessel with overhead stirrer and dropping funnel

Ice bath

Procedure:

Charge a reaction vessel with 4-hydroxypiperidine hydrochloride (1.0 eq) and

dichloromethane (DCM, 10 volumes).

Cool the suspension to 0 °C using an ice bath.

Slowly add triethylamine (2.2 eq) to the suspension while maintaining the temperature below

5 °C.

In a separate dropping funnel, dilute methanesulfonyl chloride (1.1 eq) with DCM (2

volumes).

Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 1-2 hours,

ensuring the internal temperature does not exceed 5 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for an additional 2-4 hours.

Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, quench the reaction by the slow addition of water.

Separate the organic layer and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol
The crude 1-(methylsulfonyl)piperidin-4-ol can be purified by recrystallization.

Materials:

Crude 1-(methylsulfonyl)piperidin-4-ol

Ethyl acetate

Hexanes

Crystallization vessel

Heating mantle

Filtration apparatus

Procedure:

Dissolve the crude product in a minimal amount of hot ethyl acetate.

Slowly add hexanes until the solution becomes cloudy.

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-5 °C)

for several hours to facilitate crystallization.

Collect the crystals by vacuum filtration and wash with a cold mixture of ethyl acetate and

hexanes.

Dry the crystals under vacuum to obtain pure 1-(methylsulfonyl)piperidin-4-ol.
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Data Presentation
Parameter

Step 1:
Deprotection

Step 2: N-
Sulfonylation

Purification Overall

Scale 25 g 17 g 15 g

Yield ~99% ~85% (crude) ~90% ~75%

Purity (by HPLC)
>98% (as HCl

salt)
~90% >99% >99%

Reaction Time 2 hours 4-6 hours N/A

Temperature
Room

Temperature

0 °C to Room

Temp
N/A

Analytical Methods
Thin Layer Chromatography (TLC):

Stationary Phase: Silica gel 60 F254

Mobile Phase: 10% Methanol in Dichloromethane

Visualization: UV light (254 nm) and potassium permanganate stain

High-Performance Liquid Chromatography (HPLC): A validated HPLC method for a similar

compound can be adapted.[3]

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% heptafluorobutyric

acid) and acetonitrile (90:10, v/v).

Flow Rate: 1 mL/min

Detection: Charged Aerosol Detection (CAD) is suitable as the compound lacks a strong UV

chromophore.
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Scale-Up Considerations and Workflow
Scaling up the synthesis of 1-(methylsulfonyl)piperidin-4-ol requires careful attention to

several factors to ensure safety, efficiency, and reproducibility.
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Scale-Up Workflow
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Caption: Key stages in the scale-up workflow.
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Exothermicity Management: The reaction of methanesulfonyl chloride with the amine is

exothermic. On a large scale, the addition rate of methanesulfonyl chloride and efficient

cooling are critical to maintain temperature control and prevent runaway reactions.

Reagent Handling: Methanesulfonyl chloride is corrosive, toxic, and lachrymatory.[4][5][6][7]

Appropriate personal protective equipment (PPE), including respiratory protection, and

handling in a well-ventilated area or fume hood are mandatory. Triethylamine is flammable

and has a strong odor.

Work-up and Extraction: On a larger scale, the aqueous work-up can lead to emulsion

formation. Using brine washes can help to break emulsions. The volume of solvents required

for extraction and washing increases significantly, necessitating larger equipment.

Crystallization: The crystallization process should be optimized for crystal size and

morphology to ensure ease of filtration and drying. Seeding the solution may be necessary to

induce crystallization and improve reproducibility.

Effluent Management: The aqueous waste will contain triethylamine hydrochloride and

unreacted reagents. It should be neutralized and disposed of in accordance with local

regulations.

Safety Information
Methanesulfonyl Chloride: Highly corrosive and toxic. Causes severe skin burns and eye

damage. Fatal if inhaled.[6][7] Handle only in a well-ventilated fume hood with appropriate

PPE.

Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and

eye irritation.

Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

Hydrogen Chloride (in Dioxane): Corrosive. Causes severe skin burns and eye damage. May

cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a

thorough risk assessment before commencing any chemical synthesis.
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Conclusion
The described synthetic route to 1-(methylsulfonyl)piperidin-4-ol is efficient and scalable.

The protocols provided, along with the considerations for scale-up, offer a solid foundation for

the production of this important intermediate in a safe and reproducible manner. Careful control

of reaction conditions, particularly temperature, and adherence to safety protocols are

paramount for successful large-scale synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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